1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
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Overview
Description
1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Allylthio Group: The allylthio group can be introduced by reacting the thiadiazole intermediate with allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Urea Derivative: The final step involves the reaction of the allylthio-thiadiazole intermediate with p-tolyl isocyanate to form the desired urea derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The allylthio group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., tin(II) chloride). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: As a potential additive in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The allylthio and p-tolyl groups may play a role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can be compared with other thiadiazole derivatives, such as:
1-(5-Methylthio-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea: Similar structure but with a methylthio group instead of an allylthio group.
1-(5-Phenylthio-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea: Similar structure but with a phenylthio group instead of an allylthio group.
1-(5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea: Similar structure but with a methylsulfonyl group instead of an allylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c1-3-8-19-13-17-16-12(20-13)15-11(18)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARAGADLFBPTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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